molecular formula C16H28O4 B14736742 [4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate CAS No. 6308-20-9

[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate

Cat. No.: B14736742
CAS No.: 6308-20-9
M. Wt: 284.39 g/mol
InChI Key: TYWVYIOSQQXLMV-UHFFFAOYSA-N
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Description

[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate: is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring substituted with butanoyloxymethyl and butanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate typically involves esterification reactions. One common method is the reaction between [4-(Hydroxymethyl)cyclohexyl]methanol and butanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

[4-(Hydroxymethyl)cyclohexyl]methanol+Butanoic acidH2SO4[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate+Water\text{[4-(Hydroxymethyl)cyclohexyl]methanol} + \text{Butanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} [4-(Hydroxymethyl)cyclohexyl]methanol+Butanoic acidH2​SO4​​[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate can undergo oxidation reactions, particularly at the butanoyloxymethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as hydroxide ions can replace the butanoate group, forming the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alcohols and carboxylate salts.

Scientific Research Applications

[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkages, which can be hydrolyzed in the body.

    Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.

Mechanism of Action

The mechanism of action of [4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate involves the hydrolysis of its ester bonds in the presence of water or enzymes such as esterases. This hydrolysis results in the formation of [4-(Hydroxymethyl)cyclohexyl]methanol and butanoic acid. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    [4-(Acetoxymethyl)cyclohexyl]methyl acetate: Similar structure but with acetate groups instead of butanoate.

    [4-(Propionyloxymethyl)cyclohexyl]methyl propionate: Similar structure but with propionate groups.

    [4-(Hexanoyloxymethyl)cyclohexyl]methyl hexanoate: Similar structure but with hexanoate groups.

Uniqueness

    [4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate: has a unique balance of hydrophobic and hydrophilic properties due to its butanoate groups, making it suitable for specific applications in drug delivery and polymer production.

  • The length of the butanoate chain provides a distinct set of physical and chemical properties compared to shorter or longer ester chains.

Properties

CAS No.

6308-20-9

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

[4-(butanoyloxymethyl)cyclohexyl]methyl butanoate

InChI

InChI=1S/C16H28O4/c1-3-5-15(17)19-11-13-7-9-14(10-8-13)12-20-16(18)6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

TYWVYIOSQQXLMV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1CCC(CC1)COC(=O)CCC

Origin of Product

United States

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